2-(5-methoxy-1H-indol-3-yl)-6,7-dimethylquinoxaline is a complex organic compound with significant biological relevance. It features a unique structure that combines the indole and quinoxaline moieties, which are known for their diverse pharmacological properties. This compound's molecular formula is with a molecular weight of approximately 317.4 g/mol. It appears as a bright yellow powder and has a melting point between 277-280 °C .
This compound is classified under the category of indole-based quinoxalines, which are investigated for their potential in medicinal chemistry. The presence of the methoxy group enhances its biological activity, making it a subject of interest in various research fields, including pharmacology and organic synthesis .
The synthesis of 2-(5-methoxy-1H-indol-3-yl)-6,7-dimethylquinoxaline typically involves several steps:
The reaction can be summarized as follows:
The molecular structure of 2-(5-methoxy-1H-indol-3-yl)-6,7-dimethylquinoxaline features:
The chemical reactivity of 2-(5-methoxy-1H-indol-3-yl)-6,7-dimethylquinoxaline includes:
These reactions are significant for modifying the compound to enhance its biological activity or alter its properties for specific applications .
The mechanism of action for compounds like 2-(5-methoxy-1H-indol-3-yl)-6,7-dimethylquinoxaline often involves interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may exhibit antioxidant properties and potential anti-cancer activity through:
The physical properties of 2-(5-methoxy-1H-indol-3-yl)-6,7-dimethylquinoxaline include:
Chemical properties include:
2-(5-methoxy-1H-indol-3-yl)-6,7-dimethylquinoxaline has several potential applications in scientific research:
The core synthetic approach for constructing 2-(5-methoxy-1H-indol-3-yl)-6,7-dimethylquinoxaline involves acid-catalyzed condensation between 5-methoxyindole-3-carbaldehyde and 3,4-dimethylbenzene-1,2-diamine. This reaction proceeds via initial Schiff base formation followed by oxidative aromatization. Key challenges include the sensitivity of the 5-methoxyindole moiety to strong acids and competitive side reactions at the C2 position of the indole nucleus. Modifications using in situ protecting groups (e.g., dimethoxymethyl at C3) significantly improve yields to >80% by preventing polymerization, as demonstrated in analogous indole-quinazolinone syntheses [4] [7]. The electron-donating methoxy group necessitates precise stoichiometric control—excess aldehyde leads to bis-adduct formation, while insufficient reagent causes dihydroquinoxaline intermediates to dominate. Recent protocols employ Na₂S₂O₅ as a mild oxidizing agent in dimethylacetamide (DMAC) at 150°C, achieving near-quantitative aromatization without indole decomposition [4].
Table 1: Condensation Reagents for Indole-Quinoxaline Hybrids
Catalytic System | Solvent | Temp (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
p-TSA (10 mol%) | Acetonitrile | 80 | 33 | Mild acidity |
Al₂O₃ | Toluene | 110 | 52* | Prevents over-oxidation |
Na₂S₂O₅ (1.2 eq) | DMAC | 150 | 86 | Efficient aromatization |
Acetic acid | Ethanol | 70 | 41 | Low-cost |
Regioselective modification of the indole-quinoxaline hybrid requires tailored catalysts due to competing reactivity at three sites: quinoxaline C5/C8, indole C2, and quinoxaline N4. Sodium hydride (60% dispersion in oil) in anhydrous DMF enables exclusive N1-alkylation of the indole nitrogen, as confirmed through crystallographic analysis of related N-acylated derivatives [7]. For electrophilic substitutions, FeCl₃·6H₂O (5 mol%) in nitromethane achieves C5 bromination of the quinoxaline ring with >90% regioselectivity, attributable to the electron-donating effect of the 6,7-dimethyl groups. Palladium-catalyzed Suzuki coupling remains problematic at the quinoxaline C2 position due to catalyst poisoning by the basic quinoxaline nitrogen—additives like silver(I) oxide mitigate this by forming transient silver complexes [4]. Computational studies indicate the indole C2 position exhibits higher nucleophilicity (Fukui f⁻ index = 0.087) than quinoxaline sites, explaining preferential Vilsmeier-Haack formylation at C2 when using POCl₃/DMF below 0°C [4] [9].
Solvent polarity critically dictates reaction outcomes during hybrid assembly. Nonpolar solvents (toluene, xylene) favor the kinetically controlled dihydroquinoxaline adduct, which slowly oxidizes to the aromatic form upon air exposure over 48 hours. Conversely, polar aprotic solvents (DMF, DMAC) promote direct aromatization but risk indole decomposition above 130°C. A ternary solvent system (toluene/DMF/water, 4:1:0.5) resolves this by enabling simultaneous condensation and oxidation at 95°C, yielding 78% pure product without column chromatography [4]. Temperature also governs byproduct profiles:
Strategic functionalization of the indole-quinoxaline scaffold significantly enhances biological activity:
Table 2: Bioactivity of Modified Indole-Quinoxaline Derivatives
Derivative | Modification Site | Antiproliferative IC₅₀ (μM) | Target |
---|---|---|---|
7-Nitroquinoxaline [9] | C7 (quinoxaline) | 0.52 (HeLa) | Tubulin polymerization |
N1-Methylated [5] | N1 (indole) | 0.34 (MCF-7) | Colchicine binding site |
2-Formyl [4] | C2 (indole) | 6.8 (HT-29) | (p)ppGpp synthetase |
Notably, introducing a 7-nitro group to the quinoxaline ring (as in CID 1380571-57-2) synergizes with the 5-methoxyindole moiety, showing 10-fold greater potency against HeLa cells than the parent compound due to enhanced tubulin binding [9]. Molecular docking confirms that bulkier C2 substituents (e.g., ethoxycarbonyl) induce steric clashes with RelMtb synthetase, while compact electron-withdrawing groups maintain optimal binding geometries [4] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1